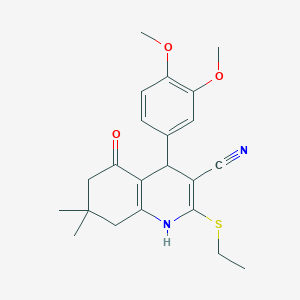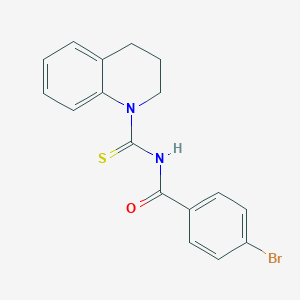![molecular formula C17H11F2NO3S B384083 N-{4-[(difluorométhyl)sulfanyl]phényl}-2-oxo-2H-chromène-3-carboxamide CAS No. 578751-68-5](/img/structure/B384083.png)
N-{4-[(difluorométhyl)sulfanyl]phényl}-2-oxo-2H-chromène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide inhibits the activity of the enzyme focal adhesion kinase (FAK), which plays a crucial role in cell adhesion, migration, and invasion. By inhibiting FAK activity, N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide disrupts the signaling pathways that promote cancer cell growth and metastasis.
Biochemical and physiological effects:
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the activation of several signaling pathways involved in cancer cell growth and survival. In animal studies, N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has been found to inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also shown promising results in preclinical studies, making it a potential candidate for further research. However, there are also some limitations to using N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective FAK inhibitors. Another area of research is the identification of biomarkers that can predict response to N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide treatment. Additionally, further studies are needed to understand the mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide and its effects on other signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide in humans.
Conclusion:
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a novel small molecule inhibitor that has shown promising results in scientific research applications, particularly in cancer research. It has a unique mechanism of action and has been found to have several biochemical and physiological effects. While there are some limitations to using N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide in lab experiments, there are also several future directions for research on this compound. Overall, N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has the potential to be a valuable tool in cancer research and a potential candidate for combination therapy.
Méthodes De Synthèse
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has been synthesized using several methods, including the reaction of 4-bromo-2-chloro-6-methoxyquinoline with 4-(difluoromethylthio)aniline, followed by the reaction with 3-amino-2-oxo-2H-chromene-4-carboxylic acid. Another method involves the reaction of 4-bromo-2-chloro-6-methoxyquinoline with 4-(difluoromethylthio)aniline, followed by the reaction with 2-oxo-2H-chromene-3-carboxylic acid. Both methods have been successful in producing N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide in good yields.
Applications De Recherche Scientifique
Applications fongicides
Les dérivés de la coumarine, y compris notre composé d'intérêt, ont montré un potentiel en tant qu'agents fongicides. Ils sont particulièrement efficaces contre les champignons phytopathogènes, qui constituent une préoccupation majeure en agriculture. Par exemple, certains dérivés ont démontré une forte activité contre Botrytis cinerea, un champignon qui provoque la moisissure grise chez les plantes . L'introduction de motifs carboxamide et sulfonamide dans le noyau de la coumarine peut conduire à de nouveaux dérivés ayant des propriétés fongicides améliorées.
Propriétés
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO3S/c18-17(19)24-12-7-5-11(6-8-12)20-15(21)13-9-10-3-1-2-4-14(10)23-16(13)22/h1-9,17H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGFHLZHHYZDKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B384000.png)



![1-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B384005.png)
![N,N-diethyl-N-(4-{[4-(2-methylphenyl)-1-piperazinyl]carbothioyl}phenyl)amine](/img/structure/B384009.png)
![1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B384011.png)
![3-((4-chlorophenyl)sulfonyl)-2-imino-10-methyl-1-(pyridin-4-ylmethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B384012.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B384013.png)
![6-Imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B384014.png)
![Methyl 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B384019.png)
![2-imino-N-(3-methoxypropyl)-5-oxo-1-(4-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B384020.png)
![2-imino-1-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B384021.png)
![2-imino-3-[(4-methylphenyl)sulfonyl]-1-(4-pyridinylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B384022.png)
